Molecular weight and formula of [5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
Molecular weight and formula of [5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
The following technical guide details the physicochemical profile, synthetic pathways, and applications of [5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol , a specialized fluorinated pyridine intermediate used in high-value medicinal chemistry campaigns.
Executive Summary
In the landscape of modern drug discovery, fluorinated heterocycles serve as critical bioisosteres, modulating metabolic stability (t1/2), lipophilicity (LogP), and binding affinity. [5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol represents a highly functionalized scaffold combining a trifluoromethyl group (metabolic blocker/lipophilic anchor) and a fluorine atom (electronic modulator) on a pyridine core. The 4-position hydroxymethyl group provides a versatile handle for bioconjugation, etherification, or oxidation to aldehydes/acids for further elaboration.
This guide outlines the molecular specifications, retrosynthetic logic, and handling protocols for this compound, grounded in the chemistry of its direct precursor, 5-Fluoro-2-(trifluoromethyl)isonicotinic acid .
Physicochemical Specifications
The following data is derived from stoichiometric calculation and structural analysis of the target molecule.
| Property | Specification | Notes |
| IUPAC Name | [5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol | |
| Molecular Formula | C₇H₅F₄NO | Confirmed by elemental count. |
| Molecular Weight | 195.12 g/mol | Monoisotopic Mass: 195.0307 |
| Precursor CAS | 1256806-61-7 | Refers to the corresponding carboxylic acid. |
| Physical State | Liquid / Low-melting Solid | Predicted based on isomeric analogs. |
| Solubility | DMSO, Methanol, DCM, EtOAc | Moderate water solubility due to -OH. |
| pKa (Predicted) | ~12.5 (Alcohol), ~1.5 (Pyridine N) | Pyridine basicity reduced by EWGs (-F, -CF₃). |
Structural Analysis & Pharmacophore Mapping
The molecule features three distinct electronic zones that influence its behavior in biological systems and synthetic reactions.
Graphviz Diagram: Pharmacophore & Electronic Map
Figure 1: Pharmacophore breakdown highlighting the functional roles of substituents. The electron-withdrawing nature of the -CF3 and -F groups significantly reduces the basicity of the pyridine nitrogen.
Synthetic Methodology
Direct commercial availability of the alcohol may be limited or costly. The most robust route involves the reduction of the commercially available 5-Fluoro-2-(trifluoromethyl)isonicotinic acid (CAS 1256806-61-7) .
Protocol: Reduction via Mixed Anhydride or Ester Intermediate
Rationale: Direct reduction of carboxylic acids with Borane-THF is effective but expensive. A two-step "Esterification-Reduction" protocol is often more scalable and cost-effective for gram-scale synthesis.
Step 1: Methyl Ester Formation[1]
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Reagents: 5-Fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat. 0.1 eq).[2]
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Procedure: Reflux the acid in anhydrous methanol with catalytic sulfuric acid for 4-6 hours. Monitor by TLC/LCMS.
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Workup: Concentrate solvent, neutralize with sat. NaHCO₃, extract with Ethyl Acetate (EtOAc).[3] Dry over Na₂SO₄ and concentrate.
Step 2: Reductive Cleavage to Alcohol
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Reagents: Methyl ester intermediate (1.0 eq), NaBH₄ (2.0 eq), Methanol (Solvent).
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Procedure:
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Dissolve the ester in MeOH (0 °C).
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Add NaBH₄ portion-wise (exothermic).
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Allow to warm to Room Temperature (RT) and stir for 2 hours.
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-
Quench: Carefully quench with 1N HCl (pH ~5-6) to destroy excess hydride.
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Isolation: Remove MeOH under vacuum. Dilute with water, extract with EtOAc (3x).[3] Wash organic layer with brine, dry (Na₂SO₄), and concentrate.
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Purification: Flash chromatography (Hexane:EtOAc gradient).
Graphviz Diagram: Synthetic Workflow
Figure 2: Step-wise synthetic pathway from the carboxylic acid precursor to the target alcohol.
Applications in Drug Discovery[4]
Bioisosterism & Metabolic Stability
The 2-trifluoromethyl group is a privileged motif. It prevents oxidative metabolism at the 2-position (a common metabolic soft spot in pyridines) while simultaneously increasing lipophilicity to improve membrane permeability. The 5-fluoro substituent further deactivates the ring towards electrophilic attack and modulates the pKa of the pyridine nitrogen, reducing the risk of hERG channel inhibition often associated with basic pyridines.
Synthetic Utility (The "Handle")
The 4-hydroxymethyl group serves as a pivot point for library generation:
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Etherification: Reaction with aryl halides (SNAr) or phenols (Mitsunobu) to create ether-linked biaryls.
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Oxidation: Conversion to the aldehyde for reductive amination, allowing the introduction of amine-based side chains.
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Halogenation: Conversion to the benzyl-type halide (using SOCl₂ or PBr₃) to create a highly reactive electrophile for alkylation reactions.
Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer may be sparse, handle as a standard fluorinated pyridine derivative.
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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PPE: Nitrile gloves, safety goggles, and lab coat required. Work within a fume hood.
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Storage: Store in a cool, dry place (2-8°C recommended). Inert atmosphere (Argon/Nitrogen) is preferred to prevent oxidation of the alcohol over long periods.
References
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Precursor Identification: Sigma-Aldrich. 5-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid. Accessed Feb 2026.
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Synthetic Methodology (General Pyridine Reduction): ChemicalBook. (5-Trifluoromethyl-pyridin-2-yl)methanol Synthesis Protocol. Accessed Feb 2026.
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Medicinal Chemistry of Fluorinated Pyridines: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
